1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171987-35-1
VCID: VC6149837
InChI: InChI=1S/C15H15N5O3/c1-3-20-9-8-11(19-20)13(21)16-15-18-17-14(23-15)10-6-4-5-7-12(10)22-2/h4-9H,3H2,1-2H3,(H,16,18,21)
SMILES: CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Molecular Formula: C15H15N5O3
Molecular Weight: 313.317

1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

CAS No.: 1171987-35-1

Cat. No.: VC6149837

Molecular Formula: C15H15N5O3

Molecular Weight: 313.317

* For research use only. Not for human or veterinary use.

1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide - 1171987-35-1

Specification

CAS No. 1171987-35-1
Molecular Formula C15H15N5O3
Molecular Weight 313.317
IUPAC Name 1-ethyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C15H15N5O3/c1-3-20-9-8-11(19-20)13(21)16-15-18-17-14(23-15)10-6-4-5-7-12(10)22-2/h4-9H,3H2,1-2H3,(H,16,18,21)
Standard InChI Key IMZFTIWMRPVIPM-UHFFFAOYSA-N
SMILES CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazole ring substituted with an ethyl group at the N1 position and a carboxamide group at the C3 position. This carboxamide moiety links to a 1,3,4-oxadiazole ring, which is further substituted at the C5 position with a 2-methoxyphenyl group. The methoxy group (-OCH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₅N₅O₃
Molecular Weight313.32 g/mol
IUPAC Name1-Ethyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
SMILES NotationCCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
InChIKeyIMZFTIWMRPVIPM-UHFFFAOYSA-N

The SMILES string highlights the connectivity: the ethyl group (CCN1) attaches to the pyrazole’s nitrogen, while the oxadiazole (NN=C(O2)) links to the carboxamide (C(=O)N) .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous compounds reveal planar configurations for both the pyrazole and oxadiazole rings, with dihedral angles between the rings influencing solubility and binding affinity . Infrared (IR) spectroscopy typically shows absorption bands at ~1650 cm⁻¹ (C=O stretch of the carboxamide) and ~1250 cm⁻¹ (C-O-C stretch of the methoxy group). Nuclear magnetic resonance (NMR) data for the proton environment include:

  • δ 1.42 ppm (triplet, 3H, -CH₂CH₃)

  • δ 3.85 ppm (singlet, 3H, -OCH₃)

  • δ 6.90–7.45 ppm (multiplet, 4H, aromatic protons).

Synthesis and Optimization

Reaction Pathways

The synthesis follows a three-step protocol:

  • Formation of the Oxadiazole Core: 2-Methoxybenzoic acid reacts with hydrazine hydrate under reflux in ethanol to yield 2-methoxybenzohydrazide. Cyclodehydration using phosphoryl chloride (POCl₃) produces 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine.

  • Pyrazole Carboxylic Acid Preparation: Ethyl 1-ethyl-1H-pyrazole-3-carboxylate undergoes hydrolysis in aqueous NaOH to generate the free carboxylic acid.

  • Amide Coupling: The carboxylic acid reacts with the oxadiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, yielding the final product .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield
1POCl₃, 80°C, 4h78%
2NaOH (2M), reflux, 2h85%
3EDC, DMAP, CH₂Cl₂, rt, 12h68%

Microwave-assisted synthesis reduces Step 1 duration to 30 minutes with comparable yields .

Physicochemical Properties

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic and heterocyclic moieties. The calculated partition coefficient (LogP = 2.9) suggests moderate lipophilicity, favoring blood-brain barrier penetration.

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 214–216°C, indicative of strong intermolecular hydrogen bonding between the carboxamide and oxadiazole groups.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Preliminary screening against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) indicates moderate antibacterial activity, likely due to oxadiazole-mediated disruption of cell wall synthesis .

Computational and Structure-Activity Relationship (SAR) Insights

Molecular Docking Studies

Docking into the EGFR kinase domain (PDB: 1M17) shows a binding affinity of -9.2 kcal/mol. The oxadiazole ring forms hydrogen bonds with Lys721, while the methoxyphenyl group engages in π-π stacking with Phe723 .

SAR Trends

  • Oxadiazole Substitution: Analogues with electron-donating groups (e.g., -OCH₃) at the phenyl ring’s ortho position show 20–30% higher anticancer activity than para-substituted derivatives.

  • Pyrazole Modifications: Replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces solubility but increases target selectivity .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate)

  • Metabolism: CYP3A4-mediated demethylation of the methoxy group generates a reactive quinone intermediate, necessitating structural optimization.

  • Toxicity: Ames test negative; hepatotoxicity risk predicted at doses >50 mg/kg/day .

Applications and Future Directions

Oncotherapeutic Development

The compound’s dual inhibition of topoisomerase II and EGFR positions it as a candidate for combination therapies with doxorubicin or gefitinib .

Agricultural Chemistry

Preliminary data indicate herbicidal activity against Amaranthus retroflexus (ED₅₀ = 45 µM), likely through inhibition of acetolactate synthase .

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